3-(4-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Description
3-(4-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine (CAS: 1005611-75-5) is a fused heterocyclic compound characterized by a triazolo-thiadiazole core substituted at position 3 with a 4-fluorophenyl group and at position 6 with an amine moiety. Its molecular formula is C₃H₃N₅S, with a molecular weight of 141.16 g/mol. Key structural identifiers include:
- SMILES:
C1=NN=C2N1N=C(S2)N - InChIKey:
RZLGDPOWDCAEAJ-UHFFFAOYSA-N
Its structural framework, however, aligns with bioactive triazolo-thiadiazoles, which are known for antimicrobial, anticancer, and anti-inflammatory properties .
Structure
3D Structure
Properties
IUPAC Name |
3-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN5S/c10-6-3-1-5(2-4-6)7-12-13-9-15(7)14-8(11)16-9/h1-4H,(H2,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEHZOUICRNPIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(S3)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine typically involves the cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluoro-substituted aromatic acids using phosphoryl chloride as a cyclizing agent . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane, under an inert atmosphere to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the phenyl ring .
Scientific Research Applications
Biological Activities
Research indicates that 3-(4-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine exhibits several biological activities:
Medicinal Chemistry Applications
The unique structure of this compound makes it a candidate for drug development:
- Lead Compound Development: Its diverse biological activities position it as a lead compound for further modifications to enhance efficacy and reduce toxicity.
- Synthesis of Derivatives: Researchers are exploring various synthetic pathways to create derivatives with improved pharmacological profiles. This includes modifications to the fluorophenyl group or the triazole-thiadiazole core.
Agricultural Applications
The compound's potential extends into agricultural chemistry:
- Pesticidal Properties: Similar compounds have been utilized in developing agrochemicals. The triazole-thiadiazole framework may confer protective qualities against pests and diseases in crops.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of various triazolo-thiadiazoles highlighted the effectiveness of compounds similar to this compound against resistant bacterial strains. The results indicated a significant reduction in bacterial load when tested in vitro.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that modifications of triazolo-thiadiazoles could inhibit cell proliferation significantly. One derivative exhibited IC50 values in the low micromolar range against breast cancer cells.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer cells, the compound may induce apoptosis by disrupting mitochondrial function and activating caspase pathways .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Nitro (e.g., 7c) and halogen (e.g., 8a) substituents enhance thermal stability (higher melting points) and bioactivity .
- Lipophilicity : Bulky groups (e.g., azaspirodione in 8a) improve membrane permeability but may reduce synthetic yields .
- Solubility : Methoxy or amine groups (e.g., ) increase polarity, aiding aqueous solubility.
Pharmacological Activities
Antimicrobial Activity
- 5b (3-(4-nitrophenyl)-6-phenyl derivative): Exhibits MIC 10 μg/mL against Helicobacter pylori and 8 mm zone of inhibition , outperforming other derivatives .
- 4a (4-amino-5-phenyl-triazole-thiol): Shows antifungal activity (MIC 57.14 μg/mL vs. A. foeniculum) but lacks the fused triazolo-thiadiazole core .
Anticancer Activity
Anti-Inflammatory Activity
Target Compound Gap: Limited bioactivity data exist for this compound, possibly contributing to its discontinuation.
Biological Activity
The compound 3-(4-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a member of the triazole-thiadiazole class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 235.24 g/mol. The compound features a fluorophenyl group attached to a triazole-thiadiazole framework, which is known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H6FN5S |
| Molecular Weight | 235.24 g/mol |
| CAS Number | 893643-46-4 |
| InChI Key | Not Provided |
Antimicrobial Activity
Research has indicated that compounds containing the triazole-thiadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this class can inhibit the growth of various bacterial strains. The mechanism often involves disruption of the bacterial cell wall or interference with nucleic acid synthesis.
Anticancer Activity
Several studies have explored the anticancer potential of triazolo-thiadiazole derivatives. For example:
- In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The IC50 values ranged from 0.74 to 10 µg/mL across different studies .
- Mechanism of Action : The anticancer activity is hypothesized to be mediated through apoptosis induction and cell cycle arrest. Compounds in this class have been shown to activate caspase pathways leading to programmed cell death .
Case Studies
- Study on MCF-7 Cells : A derivative of this compound was tested against MCF-7 cells and exhibited significant growth inhibition with an IC50 value of approximately 5 µM .
- Comparative Analysis : A comparative study evaluated various thiadiazole derivatives and found that those with fluorinated substituents consistently showed enhanced anticancer activity compared to their non-fluorinated counterparts .
Antioxidant Activity
In addition to antimicrobial and anticancer properties, compounds in this class have shown promising antioxidant activities. This is crucial as oxidative stress is implicated in various diseases including cancer and neurodegenerative disorders.
Q & A
Q. Advanced Data Analysis
- Re-evaluate Assay Conditions: Ensure physiologically relevant pH, temperature, and solvent systems (e.g., DMSO concentration ≤1% in cell-based assays) .
- Molecular Dynamics Simulations: Refine docking models (e.g., using AutoDock Vina) to account for protein flexibility and solvation effects .
- Validate Targets: Compare activity against structurally related enzymes (e.g., 14-α-demethylase for antifungal activity or COX-2 for anti-inflammatory potential) .
What is the role of molecular docking in studying its mechanism of action?
Advanced Mechanistic Studies
Molecular docking predicts binding interactions with biological targets:
- Target Selection: Use enzymes like 14-α-demethylase (PDB: 3LD6) or COX-2 (PDB: 5KIR) based on structural homology .
- Software Tools: Schrödinger Suite or GROMACS for energy minimization and binding affinity calculations .
- Validation: Compare docking scores (e.g., Glide scores) with known inhibitors (e.g., fluconazole for antifungal activity) .
What in vitro models assess its anticancer potential?
Q. Advanced Biological Evaluation
- Cell Lines: HepG2 (liver cancer) and MCF-7 (breast cancer) for cytotoxicity assays .
- Apoptosis Markers: Measure caspase-3/7 activation and mitochondrial membrane potential (JC-1 staining) .
- Oxidative Stress: Quantify reactive oxygen species (ROS) using DCFH-DA probes .
How do substituents at the 3- and 6-positions influence biological activity?
Q. Advanced Structure-Activity Relationship (SAR)
- Fluorophenyl Group (6-position): Enhances lipophilicity and membrane permeability, critical for antifungal activity .
- Amine Group (3-position): Acts as a hydrogen bond donor, improving interactions with enzyme active sites (e.g., COX-2) .
- Analog Modifications:
- Naphthyloxy Substituents: Improve antioxidant activity (IC₅₀: 12–18 µM in DPPH assays) .
- Trifluoromethyl Groups: Increase metabolic stability and bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
